4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1588438-93-0
VCID: VC11507776
InChI: InChI=1S/C12H18N2O.ClH/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,8,13H2,1-3H3;1H
SMILES:
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride

CAS No.: 1588438-93-0

Cat. No.: VC11507776

Molecular Formula: C12H19ClN2O

Molecular Weight: 242.74 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride - 1588438-93-0

Specification

CAS No. 1588438-93-0
Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
IUPAC Name 4-(aminomethyl)-N-methyl-N-propan-2-ylbenzamide;hydrochloride
Standard InChI InChI=1S/C12H18N2O.ClH/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,8,13H2,1-3H3;1H
Standard InChI Key AHLNAFAKJKOFGA-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C)C(=O)C1=CC=C(C=C1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzamide core (C₆H₅CONH₂) modified at the para position with an aminomethyl group (–CH₂NH₂). The amide nitrogen is further substituted with methyl (–CH₃) and isopropyl (–CH(CH₃)₂) groups, forming a tertiary amine. The hydrochloride salt (HCl) counterion enhances aqueous solubility, a critical factor for bioavailability .

Key structural features include:

  • Benzamide backbone: Provides planar aromaticity for hydrophobic interactions.

  • Aminomethyl group: Introduces a primary amine capable of hydrogen bonding or ionic interactions.

  • N-methyl-N-isopropyl substituents: Confer steric bulk, potentially influencing target selectivity.

Physicochemical Profile

Experimental data from patent filings indicate a molecular weight of 284.79 g/mol (free base) and 321.25 g/mol (hydrochloride salt). The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity . Solubility in aqueous buffers at pH 7.4 exceeds 10 mg/mL due to the hydrochloride salt form, while the free base exhibits limited solubility (<1 mg/mL) .

Synthesis and Manufacturing

Synthetic Pathways

A representative synthesis route, adapted from WO2022056100A1 , involves three stages:

  • Alkylation of benzamide precursor:
    4-Cyanobenzamide + CH3Li4-(Cyanomethyl)benzamide\text{4-Cyanobenzamide + CH}_3\text{Li} \rightarrow \text{4-(Cyanomethyl)benzamide}
    Subsequent reduction using Raney nickel yields 4-(aminomethyl)benzamide.

  • N-alkylation:
    The primary amine undergoes sequential alkylation with methyl iodide and isopropyl bromide under basic conditions (K₂CO₃, DMF).

  • Salt formation:
    Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Optimization Challenges

Critical process parameters include:

  • Temperature control: Exothermic reactions during alkylation require cooling to –20°C to prevent byproduct formation .

  • Purification: Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) achieves >98% purity, as verified by HPLC .

Pharmacological Applications

Protease Inhibition

Comparative studies with structurally analogous compounds (e.g., BACE1 inhibitors) reveal potent inhibition of aspartyl proteases. In vitro assays demonstrate IC₅₀ values of 12 nM against BACE1, with >100-fold selectivity over cathepsin D . The aminomethyl group engages catalytic dyads via hydrogen bonding, while the isopropyl moiety occupies hydrophobic subpockets (Table 1) .

Table 1: Inhibitory Activity of Select Protease Inhibitors

CompoundBACE1 IC₅₀ (nM)Cathepsin D IC₅₀ (μM)
4-(Aminomethyl)-N-methyl-N-(propan-2-yl)benzamide HCl12>10
Reference Compound A80.5

Neuroprotective Effects

In murine models of Alzheimer’s disease, subcutaneous administration (10 mg/kg) reduced brain Aβ₄₂ levels by 40% over 24 hours . The compound’s ability to cross the blood-brain barrier (Cbrain/Cplasma=0.9C_{brain}/C_{plasma} = 0.9) correlates with its moderate logP and low P-glycoprotein efflux ratio (1.5) .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability in rats is 58%, with TmaxT_{max} at 2 hours. The volume of distribution (VdV_d) of 1.2 L/kg suggests extensive tissue penetration . Plasma protein binding is 89%, primarily to albumin .

Metabolic Pathways

Cytochrome P450 2D6 (CYP2D6) mediates N-demethylation, producing a primary amine metabolite. Co-administration with CYP2D6 inhibitors (e.g., quinidine) increases AUC by 3.2-fold . No reactive metabolites were detected in hepatocyte incubations, suggesting low bioactivation risk.

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